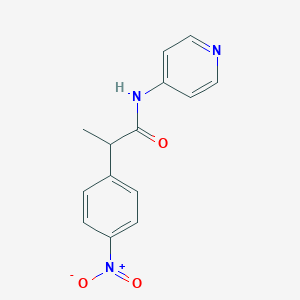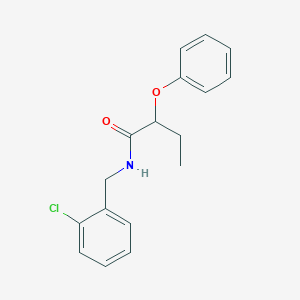
2-(4-nitrophenyl)-N-4-pyridinylpropanamide
Vue d'ensemble
Description
2-(4-nitrophenyl)-N-4-pyridinylpropanamide, also known as NPPB, is a chemical compound that has been widely used in scientific research for its unique properties. NPPB is a potent inhibitor of chloride channels, which are important for the regulation of ion transport across cell membranes.
Mécanisme D'action
2-(4-nitrophenyl)-N-4-pyridinylpropanamide inhibits chloride channels by binding to a specific site on the channel protein. This binding prevents the movement of chloride ions across the cell membrane, which disrupts the normal function of the channel. The inhibition of chloride channels by 2-(4-nitrophenyl)-N-4-pyridinylpropanamide has been shown to affect a variety of biological processes, including cell volume regulation, cell migration, and apoptosis.
Biochemical and physiological effects:
The inhibition of chloride channels by 2-(4-nitrophenyl)-N-4-pyridinylpropanamide has been shown to have a variety of biochemical and physiological effects. 2-(4-nitrophenyl)-N-4-pyridinylpropanamide has been shown to affect the regulation of cell volume by inhibiting the movement of chloride ions across the cell membrane. 2-(4-nitrophenyl)-N-4-pyridinylpropanamide has also been shown to affect cell migration by inhibiting the movement of chloride ions across the cell membrane, which affects the cytoskeleton and cell adhesion. 2-(4-nitrophenyl)-N-4-pyridinylpropanamide has been shown to induce apoptosis in cancer cells by inhibiting the movement of chloride ions across the cell membrane, which disrupts the balance of ions within the cell.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-nitrophenyl)-N-4-pyridinylpropanamide has several advantages as a research tool, including its potency as a chloride channel inhibitor and its ability to be used in a variety of cell types and experimental conditions. However, there are also limitations to the use of 2-(4-nitrophenyl)-N-4-pyridinylpropanamide in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on 2-(4-nitrophenyl)-N-4-pyridinylpropanamide. One area of research is the development of more potent and selective chloride channel inhibitors based on the structure of 2-(4-nitrophenyl)-N-4-pyridinylpropanamide. Another area of research is the investigation of the role of chloride channels in the pathogenesis of diseases such as cystic fibrosis and epilepsy. Additionally, the use of 2-(4-nitrophenyl)-N-4-pyridinylpropanamide as a potential therapeutic agent for cancer and other diseases is an area of active research.
Applications De Recherche Scientifique
2-(4-nitrophenyl)-N-4-pyridinylpropanamide has been widely used in scientific research for its ability to inhibit chloride channels. This property has made 2-(4-nitrophenyl)-N-4-pyridinylpropanamide a valuable tool for studying the role of chloride channels in various biological processes. 2-(4-nitrophenyl)-N-4-pyridinylpropanamide has been used to study the role of chloride channels in the regulation of cell volume, cell migration, and apoptosis. 2-(4-nitrophenyl)-N-4-pyridinylpropanamide has also been used to study the role of chloride channels in the pathogenesis of diseases such as cystic fibrosis and epilepsy.
Propriétés
IUPAC Name |
2-(4-nitrophenyl)-N-pyridin-4-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10(11-2-4-13(5-3-11)17(19)20)14(18)16-12-6-8-15-9-7-12/h2-10H,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGLTXOIYUQLBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxydibenzo[b,d]furan-3-yl)methanesulfonamide](/img/structure/B4075589.png)
![N-{3-[(1-adamantylcarbonyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B4075591.png)

![1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4075623.png)
![4-allyl-3-[(2-methylphenoxy)methyl]-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4075631.png)


![1-[3-(2-allyl-6-chlorophenoxy)propyl]azepane oxalate](/img/structure/B4075638.png)
![2-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4075641.png)

![2-{[2-(1-naphthyloxy)ethyl]amino}-1-propanol ethanedioate (salt)](/img/structure/B4075665.png)

![4-{[2-(4-nitrophenyl)propanoyl]amino}benzamide](/img/structure/B4075670.png)
![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}azepane oxalate](/img/structure/B4075674.png)